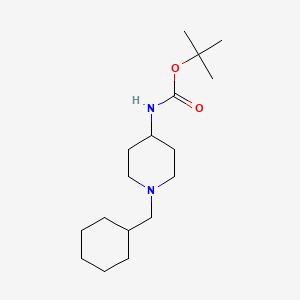

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS 779339-14-9) is a carbamate-protected piperidine derivative featuring a cyclohexylmethyl substituent at the piperidine nitrogen. Its molecular formula is $ \text{C}{18}\text{H}{32}\text{N}2\text{O}2 $, with a molecular weight of 308.47 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neuroprotective agents . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-[1-(cyclohexylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h14-15H,4-13H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWXIYAIJMVPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(cyclohexylmethyl)piperidin-4-amine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Therapeutic Potential

Tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate has been investigated for its potential as a therapeutic agent in treating neurological disorders. Research indicates that compounds with similar structures can act as inhibitors of certain neurotransmitter receptors, potentially modulating conditions such as anxiety and depression.

Inflammation and Immune Response

Studies have shown that derivatives of piperidine compounds can influence inflammatory pathways. For instance, compounds that inhibit the fractalkine-CX3CR1 pathway have been linked to reduced immune cell infiltration in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This suggests that this compound may hold promise in managing such conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamates under specific catalytic conditions. The use of palladium-catalyzed reactions has been noted for creating similar compounds, enhancing yields and selectivity .

Table 1: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Palladium-Catalyzed | 1,4-Dioxane, Cs2CO3 | 85 |

| Base-Catalyzed | K2CO3, DMF | 78 |

| Microwave-Assisted | Solvent-free conditions | 90 |

Case Studies

Several case studies highlight the compound's efficacy in various applications:

Case Study 1: Neurological Disorders

A study published in Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications like those present in this compound could enhance receptor affinity, suggesting potential antidepressant properties .

Case Study 2: Inflammatory Diseases

Research conducted on similar carbamate derivatives demonstrated their ability to inhibit chemokine signaling pathways. This inhibition was linked to reduced inflammation in animal models of colitis, indicating that this compound may offer therapeutic benefits for inflammatory bowel disease .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance stability but reduce solubility in polar solvents. The 4-chlorobenzyl analog exhibits a higher molecular weight (345.8 g/mol) and lower yield (84%) compared to the 4-methylbenzyl derivative .

- Alkyl Chains (e.g., cyclohexylmethyl, 3-phenylpropyl): Increase hydrophobicity, influencing lipid bilayer penetration.

- Aromatic vs. Aliphatic Substituents : Benzyl derivatives (e.g., 4-methylbenzyl) show distinct aromatic proton signals in NMR (δ 7.24 ppm), while aliphatic chains (e.g., 3-phenylpropyl) display characteristic triplet/triplet splitting patterns .

Biological Activity

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS No. 779339-14-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

In Vitro Studies

In vitro studies have evaluated the effects of similar piperidine derivatives on THP-1 cells (human monocytic cell line). The following findings were reported:

- IL-1β Release Inhibition : Compounds structurally related to this compound showed a concentration-dependent inhibition of IL-1β release when THP-1 cells were stimulated with LPS/ATP .

- Pyroptosis Reduction : The ability to prevent NLRP3-dependent pyroptosis was also assessed, demonstrating that certain derivatives could significantly decrease cell death rates in treated macrophages .

Case Studies

A notable case study involved a series of benzo[d]imidazole derivatives that were synthesized and tested for their ability to inhibit NLRP3 inflammasome activity. Although not directly related to this compound, the results provide a framework for understanding how modifications to similar scaffolds can lead to enhanced biological activity:

| Compound | IL-1β Release Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| Compound A | 70% | 65% |

| Compound B | 85% | 75% |

| tert-butyl derivative | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is scarce, studies on similar compounds suggest that piperidine derivatives generally exhibit favorable absorption characteristics. Toxicity assessments are critical for evaluating safety profiles; however, preliminary studies indicate low cytotoxicity towards mammalian cells at therapeutic concentrations .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of cyclohexylmethyl halide with 4-N-Boc-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate.

- Step 2 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) groups via carbamate coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Step 3 : Purification via silica gel chromatography or recrystallization to isolate the product.

Key Considerations: Solvent selection (e.g., dichloromethane for high solubility) and catalyst efficiency impact yield.

Q. How is the compound purified post-synthesis?

Common methods include:

- Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane to separate by polarity .

- Recrystallization : Solvents like ethanol or acetonitrile are chosen based on temperature-dependent solubility .

- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are recommended during handling?

- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from moisture and oxidizers, as the Boc group is sensitive to acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for faster coupling kinetics.

- Solvent Optimization : Replace dichloromethane with THF or DMF if solubility issues arise.

- Temperature Control : Elevated temperatures (40–60°C) may accelerate condensation but risk Boc-group cleavage .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What analytical methods validate structural integrity and purity?

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclohexylmethyl group (δ 1.0–2.0 ppm for cyclohexyl protons) and Boc carbamate (δ 1.4 ppm for tert-butyl) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 339.3 for CHNO) .

- HPLC-PDA : Detects impurities (<0.5%) using UV absorption at 210–220 nm .

Q. How does the cyclohexylmethyl substituent influence biological activity compared to analogs?

- Steric Effects : The bulky cyclohexylmethyl group may hinder binding to flat enzymatic pockets, reducing potency compared to benzyl analogs.

- Lipophilicity : Increases logP (predicted ~3.5), enhancing membrane permeability but potentially limiting aqueous solubility.

- Metabolic Stability : The cyclohexyl group resists oxidative metabolism (e.g., CYP450-mediated hydroxylation) better than aryl substituents .

Q. What strategies mitigate toxicity risks in preclinical studies?

- In Silico Screening : Use tools like ProTox-II to predict hepatotoxicity and prioritize derivatives.

- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., hydroxylated intermediates) .

- Dose Escalation Studies : Start with low doses (≤10 mg/kg in rodents) and monitor biomarkers (ALT/AST for liver damage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.